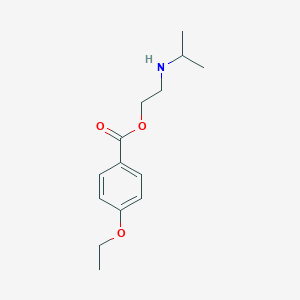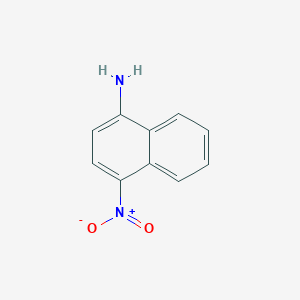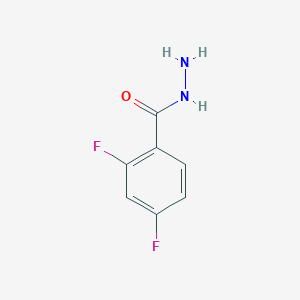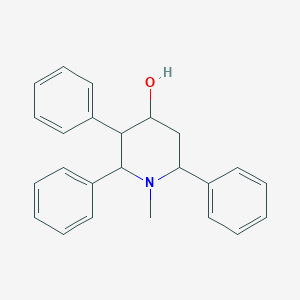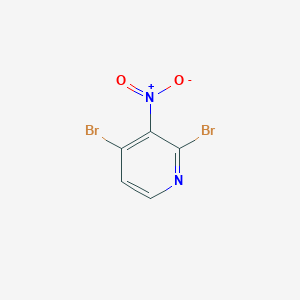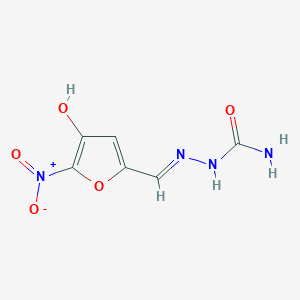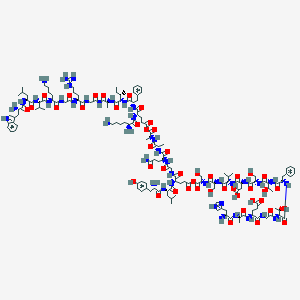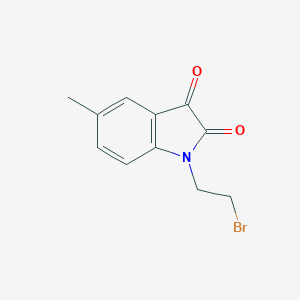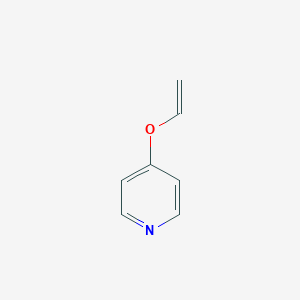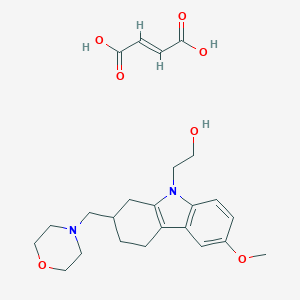
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and endocrinology. This compound has been shown to have a selective and potent agonist activity at the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Mécanisme D'action
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and other tissues. Activation of the 5-HT2C receptor by 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in the regulation of various physiological processes, including mood, appetite, and metabolism.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and metabolism. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has also been shown to decrease food intake and body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has several advantages and limitations for lab experiments. One advantage is that it is a selective and potent agonist of the 5-HT2C receptor, which allows for the study of the specific effects of this receptor on various physiological processes. However, one limitation is that 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 is a fumarate salt, which may limit its solubility in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175. One direction is the study of the effects of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 on other physiological processes, such as inflammation and pain. Another direction is the study of the potential therapeutic applications of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 in various diseases, such as obesity, anxiety, and depression. Additionally, the development of new analogs of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and morpholine. The final product is obtained as a fumarate salt, which is a white crystalline powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
123063-92-3 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate |
Formule moléculaire |
C24H32N2O7 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H28N2O3.C4H4O4/c1-24-16-3-5-19-18(13-16)17-4-2-15(12-20(17)22(19)6-9-23)14-21-7-10-25-11-8-21;5-3(6)1-2-4(7)8/h3,5,13,15,23H,2,4,6-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
OXPDYIQAPUQSAU-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
Synonymes |
but-2-enedioic acid, 2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tet rahydrocarbazol-9-yl]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



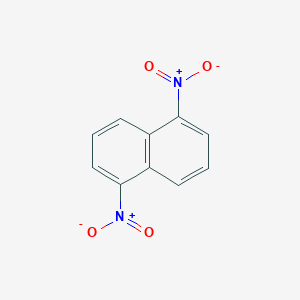
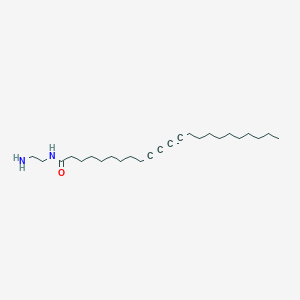
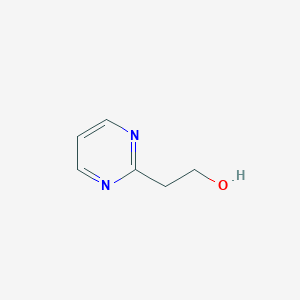
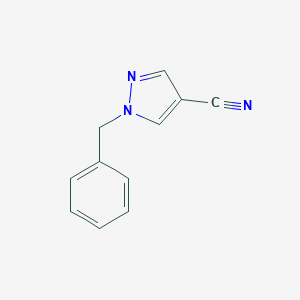
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
